7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 172426-88-9
VCID: VC0117181
InChI: InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20)
SMILES: COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O
Molecular Formula: C14H13FN2O4
Molecular Weight: 292.266

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 172426-88-9

Reference Standards

VCID: VC0117181

Molecular Formula: C14H13FN2O4

Molecular Weight: 292.266

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid - 172426-88-9

CAS No. 172426-88-9
Product Name 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid
Molecular Formula C14H13FN2O4
Molecular Weight 292.266
IUPAC Name 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20)
Standard InChIKey HFMKHBDEIOYPRL-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O
PubChem Compound 29927895
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator